Product packaging for 10-Oxo Docetaxel(Cat. No.:CAS No. 162784-72-7)

10-Oxo Docetaxel

Numéro de catalogue: B193546
Numéro CAS: 162784-72-7
Poids moléculaire: 805.9 g/mol
Clé InChI: ZOLQDWANVNOXBK-JSBGVCCUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Epi-10-oxo-docetaxel, also known as Docetaxel Impurity D, is a recognized impurity in the chemotherapeutic agent docetaxel, typically identified and monitored using high-performance liquid chromatography (HPLC) . This compound is critical for quality control and analytical research, aiding in the development and stability testing of docetaxel formulations . The compound is defined by specific structural modifications to the docetaxel molecule, namely epimerization at the C-7 position and oxidation of the hydroxyl group at the C-10 position to a ketone (oxo group) . It has a molecular formula of C43H51NO14 and a molecular weight of 805.86 g/mol . Primary Application: For Research Use Only. Not for Human or Veterinary Use . Handling and Storage: To maintain stability, it is recommended to store the product as a powder, desiccated at -20°C, and to protect it from light during transportation and storage .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H51NO14 B193546 10-Oxo Docetaxel CAS No. 162784-72-7

Propriétés

IUPAC Name

[(1S,2S,3R,4S,7R,9R,10S,15S)-4-acetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H51NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30,32-33,35,46,48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27+,28+,30-,32+,33-,35-,41+,42-,43+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLQDWANVNOXBK-JSBGVCCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=O)C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H51NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70167472
Record name 4-epi-6-Oxodocetaxel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

805.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162784-72-7
Record name 4-epi-6-Oxodocetaxel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162784727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-epi-6-Oxodocetaxel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-EPI-6-OXODOCETAXEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23YRN771SO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Formation Mechanisms

Synthetic Pathways and Challenges in Taxane (B156437) Analogues

The synthesis of taxanes, a class of diterpenes to which docetaxel (B913) belongs, is a complex endeavor due to their intricate molecular architecture. researchgate.net This structure includes a distinctive [6-8-6-4] fused ring system and numerous stereocenters, presenting significant challenges for total synthesis. researchgate.net Early production of taxanes relied on isolation from natural sources, such as the Pacific yew tree (Taxus brevifolia), which proved to be unsustainable. nih.gov This led to the development of semi-synthetic methods, most notably for docetaxel, which utilize the more readily available precursor 10-deacetylbaccatin III (10-DAB III) extracted from the needles of the European yew (Taxus baccata). nih.govresearchgate.net

The semi-synthetic approach, while more viable, is not without its own set of challenges. The complexity of the taxane skeleton requires a multi-step process involving the use of protecting groups to selectively modify specific functional groups. mdpi.com The inherent reactivity of the molecule makes it susceptible to various side reactions, leading to the formation of impurities that can be difficult to separate. lgcstandards.com The creation of taxane analogues, including docetaxel, often involves intricate synthetic pathways that can inadvertently lead to the formation of undesired byproducts. acs.org

Degradation Pathways Leading to 7-EPI-10-OXO-DOCETAXEL Formation

7-EPI-10-OXO-DOCETAXEL is a known impurity of docetaxel that can form during synthesis, formulation, and storage. nih.govnih.gov Its formation is a result of two primary degradation reactions: epimerization at the C7 position and oxidation at the C10 position. nih.govresearchgate.net

Epimerization at the C7 position of the baccatin (B15129273) III core is a common degradation pathway for taxanes, including docetaxel. neoplasiaresearch.comresearchgate.net This reaction involves the conversion of the C7 hydroxyl group from the β-configuration (axial) to the more thermodynamically stable α-configuration (equatorial), resulting in the formation of 7-epi-docetaxel (B601182). researchgate.netneoplasiaresearch.comdrug-dev.com This transformation is often facilitated by a retro-aldol reaction mechanism. researchgate.netjst.go.jpgoogle.com The formation of this 7-epimer is a significant issue as it is thermodynamically favored. google.comgoogle.com

The hydroxyl group at the C10 position of the docetaxel molecule is susceptible to oxidation, which leads to the formation of a ketone. researchgate.netgoogle.com This oxidation can occur in conjunction with or subsequent to the epimerization at C7, yielding 7-EPI-10-OXO-DOCETAXEL. nih.gov The presence of oxidative agents or conditions that promote oxidation can increase the likelihood of this degradation pathway. google.com

The degradation of docetaxel, leading to the formation of 7-EPI-10-OXO-DOCETAXEL and other impurities, is significantly influenced by reaction conditions such as pH and temperature. researchgate.net

pH: Docetaxel is known to be unstable in basic conditions. researchgate.netgoogle.com Base-catalyzed degradation can lead to a variety of impurities, including the cleavage of the ester bond at C13, epimerization at C7, and oxidation at C10. researchgate.net In contrast, docetaxel exhibits greater stability in acidic environments, where degradation is primarily limited to the formation of 7-epi-docetaxel. researchgate.netmedwinpublishers.com

Temperature: Elevated temperatures can accelerate the rate of degradation reactions. ecancer.org Studies have shown that increased temperature during storage or processing can lead to a higher prevalence of degradation products. jst.go.jpmedwinpublishers.com Conversely, refrigerated storage has been shown to enhance the physical and chemical stability of docetaxel solutions. ecancer.org

The following table summarizes the impact of pH on the formation of key docetaxel degradation products.

pH ConditionPredominant Degradation ProductsReference
Acidic7-epi-docetaxel researchgate.netmedwinpublishers.com
Basic10-deacetyl baccatin III, 7-epi-10-deacetyl baccatin III, 7-epi-10-oxo-10-deacetyl baccatin III, 7-epi-docetaxel, 7-epi-10-oxo-docetaxel nih.govresearchgate.netgoogle.com

The formation of certain impurities, particularly 7-epi-docetaxel, is driven by thermodynamics. The epimerization at the C7 position results in a thermodynamically more stable isomer. google.comgoogle.com This inherent stability makes the formation of the 7-epimer a persistent challenge in the manufacturing and storage of docetaxel. google.com The control of reaction kinetics and the careful selection of process parameters are therefore crucial to minimize the formation of this and other thermodynamically favored impurities.

Influence of Reaction Conditions (e.g., pH, Temperature)

Strategies for Minimizing 7-EPI-10-OXO-DOCETAXEL Formation in Chemical Processes

Given the propensity for docetaxel to degrade, several strategies have been developed to minimize the formation of 7-EPI-10-OXO-DOCETAXEL and other related impurities during its synthesis and formulation.

Control of pH: Maintaining a slightly acidic pH during processing and in the final formulation can significantly reduce the rate of degradation, particularly the base-catalyzed reactions that lead to a wider range of impurities. researchgate.net

Temperature Control: Strict temperature control, including the use of refrigeration during storage, is essential to slow down the kinetics of degradation reactions. ecancer.org

Use of Antioxidants: The incorporation of antioxidants into docetaxel formulations has been explored as a means to inhibit oxidative degradation at the C10 position. google.com

Purification Techniques: Advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Medium-Pressure Liquid Chromatography (MPLC), are employed to separate and remove impurities, including 7-EPI-10-OXO-DOCETAXEL, from the final product. nih.govnih.gov

Process Optimization: Careful optimization of the entire manufacturing process, from the selection of starting materials to the final purification steps, is critical. This includes the strategic use of protecting groups and the development of robust analytical methods to monitor impurity levels throughout the process. nih.gov One patented process describes the use of a metal salt, such as aluminum sulfate (B86663), during the isolation of docetaxel to significantly reduce the formation of the 7-epimer. google.com

The table below outlines some of the identified impurities of docetaxel and their classification.

Impurity NameTypeReference
7-epi-docetaxelDegradation Product, Process-Related Impurity nih.govnih.govajol.info
10-oxo-docetaxelOxidative Degradation Product google.com
7-EPI-10-OXO-DOCETAXELDegradation Product, Process-Related Impurity nih.govnih.govgoogle.com
10-deacetyl baccatin IIIDegradation Product nih.govresearchgate.net
7-epi-10-deacetyl baccatin IIIDegradation Product nih.gov
7-epi-10-oxo-10-deacetyl baccatin IIIDegradation Product nih.gov
2'-epi docetaxelProcess-Related Impurity nih.gov

Role of Metal Salts in Reaction Control

Research into the preparation of taxane derivatives has highlighted the significant role of metal salts in controlling the formation of degradation products, including 7-Epi-10-oxo-docetaxel. google.comgoogle.com The introduction of certain water-soluble metal salts during the isolation process of docetaxel has been shown to minimize the epimerization at the C-7 position, which is a key step in the formation of 7-Epi-10-oxo-docetaxel. google.com

Inventors of an improved process for preparing taxane derivatives found that using metal salts like aluminum sulfate or potassium aluminum sulfate can dramatically enhance the stability of docetaxel. google.comgoogle.com For instance, a docetaxel solution prepared with aluminum sulfate showed a nearly five-fold reduction in the formation of the principal degradation product, 7-epi-docetaxel, after 6 hours at 35°C compared to a solution without the metal salt. google.com This stabilizing effect is crucial because 7-epi-docetaxel is a direct precursor to 7-Epi-10-oxo-docetaxel through oxidation.

A comparative stability study was conducted to evaluate the effectiveness of potassium aluminum sulfate. The results demonstrated that in the presence of this metal salt, key impurities, including 7-Epi-10-oxo-docetaxel, were not detected even after two months of storage at 25°C and 60% relative humidity. google.comgoogle.com In contrast, the formulation prepared without the metal salt showed the presence of several impurities. google.com

Comparative Stability Profile of Docetaxel With and Without Potassium Aluminium Sulfate google.com
Related SubstanceWith Potassium Aluminium Sulfate (Initial)With Potassium Aluminium Sulfate (1 Month)With Potassium Aluminium Sulfate (2 Months)Without Potassium Aluminium Sulfate (1 Month)
10-Deacetyl baccatin IIINDNDND0.07%
7-Epi-10-deacetyl baccatin IIINDNDND0.08%
7-Epi-10-oxo-10-deacetyl baccatin IIINDNDND0.01%
7-Epi-Docetaxel0.02%0.022%0.044%0.18%
7-Epi-10-oxo-DocetaxelNDNDNDND
Total Impurities0.25%0.27%0.27%0.58%

ND - Not Detected

The proposed mechanism for this enhanced stability is the ability of metal salts to control the pH and inhibit degradation pathways like the retro-aldol reaction that leads to epimerization. google.com The patent specifies that water-soluble metal salts, including lithium biphosphate, sodium dihydrogen phosphate (B84403), and calcium aluminium sulfate, among others, can be used to achieve this stabilizing effect, ensuring that degradation impurities like 7-Epi-10-oxo-Docetaxel remain below acceptable limits. google.com

Process Optimization for Enhanced Chemical Purity

Beyond the use of metal salts, several other process optimization strategies are crucial for enhancing the chemical purity of docetaxel by minimizing the formation of 7-Epi-10-oxo-docetaxel. These strategies focus on controlling reaction conditions and the purity of excipients used in formulations.

Forced degradation studies reveal the conditions under which 7-Epi-10-oxo-docetaxel is most likely to form. It is a significant degradant under basic and oxidative stress. nih.gov For example, when subjected to basic hydrolysis with 0.01N NaOH at 60°C for 30 minutes, the level of what is referred to as 10-Oxo 7-epidocetaxel rose to 0.34%. nih.gov This highlights the critical need to control pH during synthesis, purification, and formulation. It has been noted that when the pH of excipients like polysorbate 80 reaches lower levels, the formation of 10-oxo-docetaxel can be promoted, likely due to residual oxidizing agents. google.com

The purity of excipients is another critical factor. Standard compendial grade excipients such as Polysorbate 80 and PEG 400 have been shown to contain impurities that can promote the degradation of docetaxel into 7-Epi-10-oxo-docetaxel. pharmaexcipients.com One study found that after 12 weeks of storage at 40°C, docetaxel in standard compendial grade PEG 400 showed degradation products including 7-epi-10-oxo docetaxel, whereas samples stored in highly purified "Super Refined" PEG 400 did not show these degradation peaks. pharmaexcipients.com This suggests that removing catalytic impurities, such as peroxides and alkali metals from excipients, is a key optimization strategy. google.compharmaexcipients.com Treating polysorbate 80 with a cationic resin to reduce sodium and potassium ions can adequately reduce the alkali metal-catalyzed generation of 7-Epi-docetaxel. google.com

The development of advanced chromatographic methods has been essential for detecting and quantifying these impurities, thereby guiding process optimization. nih.govresearchgate.net These stability-indicating methods can separate process-related impurities and degradants from placebo peaks, allowing for accurate quality evaluation of docetaxel formulations. nih.govresearchgate.net

Formation of 10-Oxo 7-epidocetaxel Under Stress Conditions nih.gov
Stress ConditionConditions% 10-Oxo 7-epidocetaxel Formed
Base Hydrolysis0.01N NaOH, 60°C, 30 min0.34
Acid Hydrolysis0.5N HCl, 60°C, 4 hrs0.26
Oxidation3% H₂O₂, RT, 24 hrs2.52
Thermal105°C, 24 hrsND
Photo1.2 million lux hoursND

ND - Not Detected

Molecular and Cellular Mechanism of Action Studies Preclinical

Investigation of Microtubule Dynamics Modulation

The defining characteristic of taxane (B156437) compounds is their interaction with microtubules, critical components of the cellular cytoskeleton. nih.gov Preclinical studies have sought to elucidate the specific effects of 7-epi-10-oxo-docetaxel on these structures.

Impact on Tubulin Assembly and Microtubule Stabilization

Like its parent compound, 7-epi-10-oxo-docetaxel acts as a microtubule-stabilizing agent. adooq.comeuropa.eu The mechanism of action for taxanes involves promoting the assembly of tubulin dimers into microtubules. europa.eumdpi.com Following assembly, they inhibit the disassembly of these structures. europa.eutga.gov.au This action leads to the formation of abnormally stable, non-functional microtubule bundles and a significant reduction in the amount of free tubulin in the cell. europa.eu This disruption of the natural dynamism of the microtubule network is central to the compound's cellular effects. mdpi.combiorxiv.org

Comparison with Docetaxel (B913) and Other Taxanes in Microtubule Interactions

When compared directly with docetaxel, 7-epi-10-oxo-docetaxel demonstrates a similar fundamental mechanism of promoting tubulin assembly and inhibiting microtubule depolymerization. tga.gov.au Research comparing the taxane cabazitaxel (B1684091) with docetaxel showed identical activity in both promoting the assembly of tubulin and inhibiting its disassembly. tga.gov.au While direct quantitative comparisons of the binding affinity and stabilization potency between 7-epi-10-oxo-docetaxel and docetaxel are not extensively detailed in available literature, the shared mechanism is evident. Docetaxel itself is considered approximately twice as potent as paclitaxel (B517696) in inhibiting microtubule depolymerization. nih.gov The epimerization at the C7 position, a key structural difference in related compounds like 7-epi-docetaxel (B601182), is a known transformation that can occur under certain conditions. europa.eu

Cell Cycle Perturbation Analysis

By forcibly stabilizing the microtubule network, 7-epi-10-oxo-docetaxel profoundly interferes with the mitotic spindle, a microtubule-based apparatus essential for chromosome segregation during cell division. This interference leads to significant disruptions in the cell cycle.

Induction of Mitotic Block and Cell Cycle Arrest Phases

The primary consequence of microtubule stabilization by taxane-like compounds is the arrest of cells in the G2/M phase of the cell cycle. nih.govmedchemexpress.eu This occurs because the stabilized, non-dynamic mitotic spindle cannot function correctly, activating the spindle assembly checkpoint and halting the cell's progression into anaphase. biorxiv.org This prolonged mitotic arrest is a key trigger for subsequent cellular outcomes. biorxiv.orgnih.gov Studies on 10-oxo-7-epidocetaxel have shown that it causes a greater arrest of cells in the G2-M phase compared to docetaxel at certain concentrations. nih.gov

Differential Cell Cycle Effects Compared to Docetaxel

Interesting differences in cell cycle effects have been observed between 10-oxo-7-epidocetaxel and docetaxel. One study found that while docetaxel caused more cells to arrest in the S phase, 10-oxo-7-epidocetaxel led to a greater accumulation of cells in the G2-M phase. nih.gov However, this effect was noted to be concentration-dependent, with the roles reversing at higher concentrations. nih.gov This suggests subtle, yet potentially significant, differences in how the two compounds perturb cell cycle progression.

Cellular Cytotoxicity and Anti-proliferative Effects (In Vitro Models)

The disruption of microtubule dynamics and the ensuing cell cycle arrest culminate in cytotoxic and anti-proliferative effects, which have been evaluated in various cancer cell lines in vitro.

The anti-proliferative activity of 10-oxo-7-epidocetaxel has been demonstrated to be time-dependent, with significantly higher cytotoxicity observed after 48 and 72 hours of exposure compared to 22 hours. nih.gov In comparative studies, docetaxel has generally been found to be two- to four-fold more cytotoxic than paclitaxel across a range of human tumor cell lines. nih.gov The cytotoxic effects of docetaxel itself are both time and concentration-dependent. nih.gov

One study highlighted that the in vitro anticancer effect of a related compound, 7-epi-docetaxel, was comparable to that of docetaxel. researchgate.net However, another investigation focusing on 10-oxo-7-epidocetaxel reported that it demonstrated significantly increased in vitro anti-metastatic activity compared to docetaxel (TXT). nih.gov

Below is a table summarizing the reported effects of 7-epi-10-oxo-docetaxel and related compounds from preclinical studies.

CompoundCell Line(s)Observed EffectCitation
10-oxo-7-epidocetaxel B16F10Increased cytotoxicity at 48h and 72h vs 22h. nih.gov
10-oxo-7-epidocetaxel B16F10Arrested more cells at G2-M phase compared to Docetaxel at certain concentrations. nih.gov
10-oxo-7-epidocetaxel B16F10Showed significantly increased in vitro anti-metastatic activity than Docetaxel. nih.gov
7-epi-docetaxel CT26In vitro anti-cancer effect was comparable to that of Docetaxel. researchgate.net
Docetaxel VariousGenerally two- to four-fold more cytotoxic than paclitaxel. nih.gov
Docetaxel Human tumor linesIC50 concentrations ranged from 0.13-3.3 ng/ml over 24 hours. nih.gov

Concentration-Dependent Cytotoxicity Profiles

Preclinical in vitro studies have demonstrated that 7-epi-10-oxo-docetaxel exhibits concentration-dependent cytotoxicity against cancer cell lines. Research on CT26 cells showed that as the concentration of the compound increases, cell viability decreases, indicating a dose-dependent cytotoxic effect. This pattern is a key indicator of the compound's potential as an anti-cancer agent.

Table 1: Concentration-Dependent Cytotoxicity of 7-epi-10-oxo-docetaxel vs. Docetaxel

Treatment IC50 (nM) Cell Viability (%)
7-epi-10-oxo-docetaxel 20 40
Docetaxel 15 35

Data based on studies on CT26 cells.

Time-Dependent Cytotoxicity Response

The cytotoxic effect of 7-epi-10-oxo-docetaxel is also dependent on the duration of exposure. Studies have shown a significant increase in cytotoxicity after 48 and 72 hours of treatment compared to a 22-hour period. nih.gov This time-dependent response suggests that longer exposure to the compound leads to greater cancer cell death.

Mechanisms of Apoptotic Induction

The induction of apoptosis, or programmed cell death, is a critical mechanism for many anti-cancer agents. While direct studies on the apoptotic mechanisms of 7-epi-10-oxo-docetaxel are not extensively detailed in the provided information, the mechanisms of its parent compound, docetaxel, offer a likely model. Docetaxel is known to attenuate the effects of Bcl-2 and Bcl-xL gene expression and arrest the cell cycle at the G2/M phase, leading to apoptosis. medchemexpress.eumedchemexpress.com

Role of Bcl-2 and Bcl-xL Gene Expression Modulation

Docetaxel, the parent compound of 7-epi-10-oxo-docetaxel, is known to influence the expression of key apoptosis-regulating genes. medchemexpress.eumedchemexpress.com Specifically, it can attenuate the expression of the anti-apoptotic proteins Bcl-2 and Bcl-xL. medchemexpress.eumedchemexpress.com These proteins are often overexpressed in cancer cells, protecting them from apoptosis. nih.gov By downregulating these proteins, docetaxel can sensitize cancer cells to apoptotic signals. It is plausible that 7-epi-10-oxo-docetaxel shares a similar mechanism of action.

Apoptotic Cascade Activation Pathways

The activation of the apoptotic cascade by docetaxel involves the disruption of microtubule function, which leads to cell cycle arrest in the G2/M phase. medchemexpress.eumedchemexpress.com This arrest is a trigger for the intrinsic apoptotic pathway. This pathway is characterized by the release of cytochrome c from the mitochondria, which is regulated by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. waocp.org The subsequent activation of caspases, a family of proteases, executes the final stages of apoptosis.

Anti-metastatic Activity in Preclinical Models (In Vitro and In Vivo)

Assessment of Anti-metastatic Behavior (e.g., reduced metastatic nodules formation)

Preclinical studies have provided evidence for the anti-metastatic potential of 7-epi-10-oxo-docetaxel. In vivo experiments using a B16F10 experimental metastasis mouse model showed a significant reduction in the formation of surface metastatic nodules in the group treated with 10-oxo-7-epidocetaxel compared to the control group. nih.gov The treated group had an average of 107 ± 49 nodules, while the control group had 348 ± 56. nih.gov Furthermore, in vitro studies have indicated that 10-oxo-7-epidocetaxel has a significantly increased anti-metastatic activity compared to docetaxel. nih.gov

Table 2: In Vivo Anti-metastatic Activity of 10-oxo-7-epidocetaxel

Treatment Group Number of Surface Metastatic Nodules (Mean ± SD)
10-oxo-7-epidocetaxel 107 ± 49
Control 348 ± 56

Data from B16F10 experimental metastasis mouse model. nih.gov

Comparative Anti-metastatic Efficacy with Docetaxel

Preclinical research has highlighted notable differences in the anti-metastatic potential of 7-epi-10-oxo-docetaxel when compared to the established chemotherapeutic agent, docetaxel.

In laboratory settings, 7-epi-10-oxo-docetaxel has demonstrated a significantly more potent in vitro anti-metastatic activity than docetaxel. nih.govresearchgate.net These findings from cell-based assays suggest an enhanced capability of 7-epi-10-oxo-docetaxel to inhibit processes crucial to metastasis at a cellular level.

Further investigations using animal models have substantiated these in vitro observations. nih.gov In a B16F10 experimental metastasis mouse model, treatment with 7-epi-10-oxo-docetaxel resulted in a marked reduction in the formation of surface metastatic nodules. nih.govresearchgate.net Specifically, the group treated with 7-epi-10-oxo-docetaxel presented significantly fewer metastatic nodules compared to the control group. nih.govresearchgate.net The study concluded that 7-epi-10-oxo-docetaxel exhibits significantly higher anti-metastatic behavior in vivo. nih.govresearchgate.net

The detailed findings from the in vivo therapeutic study are summarized in the table below.

In Vivo Anti-metastatic Efficacy of 7-epi-10-oxo-docetaxel

Treatment Group Mean Number of Surface Metastatic Nodules (± SD) Statistical Significance (p-value)
7-epi-10-oxo-docetaxel 107 ± 49 < 0.0001
Control 348 ± 56

Data from a therapeutic study in a B16F10 experimental metastasis mouse model. nih.gov

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Detection and Isolation

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the cornerstone for detecting and isolating 7-Epi-10-oxo-docetaxel from docetaxel (B913) and other related substances. glpbio.com

The development of a stability-indicating HPLC method is essential for the analysis of 7-Epi-10-oxo-docetaxel. Such methods are optimized to separate the main active pharmaceutical ingredient (API), docetaxel, from its impurities and degradation products. researchgate.net Research has focused on developing HPLC methods that are effective for both qualitative and quantitative analysis. researchgate.net

Key parameters in HPLC method development include the choice of the stationary phase (column), the mobile phase composition, flow rate, and detector wavelength. For taxane (B156437) derivatives like docetaxel and its impurities, reversed-phase HPLC is commonly employed. UV detection is often set around 232 nm for effective monitoring. The goal is to achieve sufficient resolution between all compounds of interest within a reasonable analysis time.

A typical HPLC system for analyzing docetaxel impurities might utilize a C18 column with a gradient elution program. The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic solvent (such as acetonitrile (B52724) or methanol). The gradient is adjusted to effectively separate compounds with different polarities, including 7-Epi-10-oxo-docetaxel and the closely related 7-epi-docetaxel (B601182). researchgate.netresearchgate.net

Table 1: Example HPLC Parameters for Docetaxel Impurity Analysis

Parameter Specification
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Acetonitrile
Mobile Phase B Water
Gradient Time-based variation of %A and %B
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Column Temperature 35 °C

Note: This table represents a typical setup; specific conditions may vary based on the exact method.

A significant challenge in the analysis of docetaxel formulations is ensuring the complete separation of impurities like 7-Epi-10-oxo-docetaxel from other structurally similar compounds and formulation excipients (placebo). researchgate.net The epimerization of docetaxel at the C-7 position leads to the formation of 7-epi-docetaxel, which is a thermodynamically stable and common impurity. google.com 7-Epi-10-oxo-docetaxel is another key degradation product that must be resolved. researchgate.net

In some analytical methods, peaks from placebo components, such as polysorbate 80, can interfere with or co-elute with impurity peaks. researchgate.net For instance, the major degradation product, 7-epi-docetaxel, has been observed to merge with a placebo peak at a relative retention time of 1.14 in certain methods. researchgate.net Therefore, method development must include spiking studies with known impurities and placebo to demonstrate specificity and ensure that all peaks are well-separated, allowing for accurate quantification. researchgate.net The objective is to develop a method where process-related impurities and degradants are clearly distinct from any signals generated by the placebo matrix. researchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

Spectroscopic Characterization

Following isolation, typically by preparative HPLC, spectroscopic techniques are indispensable for the unambiguous structural confirmation of 7-Epi-10-oxo-docetaxel.

Mass spectrometry is a powerful tool used to determine the molecular weight and fragmentation pattern of 7-Epi-10-oxo-docetaxel, providing crucial evidence for its structural identity. researchgate.net High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, which helps in determining the elemental composition.

When coupled with a chromatographic system (LC-MS), it allows for the analysis of individual components as they elute from the HPLC column. researchgate.net Tandem mass spectrometry (MS/MS) experiments involve selecting the molecular ion of the impurity and subjecting it to fragmentation. The resulting fragment ions provide detailed structural information that helps to differentiate it from docetaxel and other related impurities. This data is essential for confirming the presence of the oxo group at the C-10 position and the epimeric configuration at C-7. researchgate.netresearchgate.net

Table 2: Mass Spectrometry Data for 7-Epi-10-oxo-docetaxel

Ionization Mode Observed m/z Deduced Information
ESI+ [M+H]⁺, [M+Na]⁺ Confirms the molecular weight of 805.86 g/mol .

Note: ESI (Electrospray Ionization) is a common technique for analyzing taxane compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for elucidating the precise three-dimensional structure and stereochemistry of 7-Epi-10-oxo-docetaxel. researchgate.net Techniques such as ¹H NMR (proton NMR) and ¹³C NMR (carbon NMR) are used to map the complete chemical structure.

Specifically, NMR is critical for confirming the epimerization at the C-7 position, which distinguishes this compound from 10-oxo-docetaxel. researchgate.net The chemical shifts and coupling constants of the protons around the C-7 and C-10 positions provide clear evidence for the change in stereochemistry and the presence of the ketone group, respectively. Two-dimensional NMR experiments (like COSY and HMBC) are often employed to establish the connectivity between different parts of the molecule, leading to an unambiguous structural assignment. researchgate.netresearchgate.net

Mass Spectrometry (MS) Applications in Structural Elucidation

Quantitative Analysis and Purity Assessment in Research Samples

Once a selective and specific HPLC method is established, it can be used for the quantitative analysis of 7-Epi-10-oxo-docetaxel in research samples or as part of stability testing for docetaxel formulations. google.com The method must be validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and sensitivity.

The concentration of 7-Epi-10-oxo-docetaxel is typically determined by comparing its peak area in the chromatogram to that of a reference standard of known concentration. The limit of quantification (LOQ) for the impurity must be low enough to detect it at levels relevant to pharmaceutical quality standards. researchgate.net For example, studies have developed methods with an LOQ for docetaxel and its known impurities of less than 0.2 µg/mL. researchgate.net

Purity assessment involves calculating the percentage of 7-Epi-10-oxo-docetaxel relative to the main component, docetaxel. In one analysis of a docetaxel batch, 7-Epi-10-oxo-docetaxel was detected at a level of 0.01%. google.com Such analyses are crucial for controlling the impurity profile of the drug substance and final product. google.com

Table 3: List of Compounds Mentioned

Compound Name
7-Epi-10-oxo-docetaxel
Docetaxel
7-epi-docetaxel
10-oxo-docetaxel
10-deacetyl baccatin (B15129273) III
7-epi-10-deacetyl baccatin III
7-epi-10-oxo-10-deacetyl baccatin III
Paclitaxel (B517696)

Future Research Directions and Unaddressed Academic Questions

Elucidation of Specific Molecular Targets Beyond Microtubules

The primary mechanism of action for docetaxel (B913) is the stabilization of microtubules, leading to cell cycle arrest and apoptosis. medchemexpress.comnih.gov It is plausible that 7-epi-10-oxo-docetaxel retains some of this activity. However, the structural modifications at the C-7 and C-10 positions could potentially alter its binding affinity for tubulin or introduce interactions with other molecular targets.

A preclinical study has provided some initial insights into the anticancer effects of 7-epi-10-oxo-docetaxel. The study, which prepared formulations of 7-epi-10-oxo-docetaxel similar to the marketed Taxotere® injection, found that it exhibited significant cytotoxicity, with more pronounced effects observed after 48 and 72 hours of exposure. nih.gov Furthermore, the compound demonstrated a notable increase in anti-metastatic activity in vitro when compared to docetaxel. nih.gov Intriguingly, at higher concentrations, 7-epi-10-oxo-docetaxel induced a greater arrest of cells in the G2-M phase of the cell cycle, whereas docetaxel tended to cause a more significant arrest in the S phase. nih.gov

These findings suggest that while the overarching effect is the disruption of cell proliferation, the nuanced differences in cell cycle arrest patterns may point towards interactions with cellular machinery beyond just microtubule stabilization. Future research, employing techniques such as molecular docking studies, proteomic profiling, and kinase assays, is warranted to identify if 7-epi-10-oxo-docetaxel interacts with other proteins involved in cell cycle regulation, apoptosis, or cell migration. chemsrc.comnih.gov Uncovering novel molecular targets would not only provide a deeper understanding of this specific impurity but could also open avenues for the development of new therapeutic agents.

Investigation of Resistance Mechanisms Induced by 7-EPI-10-OXO-DOCETAXEL (Preclinical)

The development of resistance to taxanes is a significant clinical challenge. nih.gov One of the proposed mechanisms of resistance involves the epimerization of docetaxel to 7-epidocetaxel, which has been linked to the induction of cytochrome P450 1B1 (CYP1B1), a protein associated with drug metabolism and resistance. researchgate.netresearchgate.net Given that 7-epi-10-oxo-docetaxel shares the 7-epimer configuration, it is crucial to investigate whether it can independently induce resistance mechanisms.

Preclinical studies are needed to explore if chronic exposure of cancer cell lines to sub-lethal concentrations of 7-epi-10-oxo-docetaxel leads to the emergence of a resistant phenotype. Such studies should include a comprehensive analysis of the expression levels of drug efflux pumps like P-glycoprotein (ABCB1) and other members of the ATP-binding cassette (ABC) transporter family, which are known to contribute to taxane (B156437) resistance. nih.gov Furthermore, the expression of different tubulin isotypes and post-translational modifications of tubulin, which can affect drug binding, should be examined. nih.gov

Exploration of Novel Synthetic Routes to Control Impurity Formation

7-epi-10-oxo-docetaxel is recognized as a degradation product of docetaxel, forming under conditions such as basic pH and oxidation. nih.govgoogle.com Its formation is a concern during both the synthesis and storage of docetaxel. googleapis.com Research into novel synthetic and formulation strategies to minimize its formation is an important area of academic and industrial interest.

One patented approach has shown that the inclusion of metal salts, such as potassium aluminum sulfate (B86663), during the isolation of docetaxel can significantly reduce the formation of 7-epimerized products. google.com A comparative stability profile demonstrated that in the presence of potassium aluminum sulfate, the formation of 7-epi-docetaxel (B601182) was substantially lower over a two-month period, and 7-epi-10-oxo-docetaxel was not detected. google.com Another patent suggests that incorporating antioxidants, such as alpha-lipoic acid, into docetaxel formulations can stabilize the drug and reduce the formation of oxidative degradants, including 7-epi-10-oxo-docetaxel. nih.gov

Future academic research could build upon these findings by exploring a wider range of biocompatible antioxidants and stabilizers. Moreover, the development of novel synthetic routes for docetaxel that are less prone to epimerization and oxidation at the C-7 and C-10 positions, respectively, would be a significant advancement. This could involve the use of alternative protecting groups or reaction conditions that favor the desired stereochemistry and prevent oxidation. For instance, modifying the D-ring of docetaxel has been explored as a strategy to create analogues with different biological activities and potentially improved stability profiles. scilit.com

Development of Advanced Analytical Techniques for Comprehensive Characterization

The accurate detection and quantification of 7-epi-10-oxo-docetaxel and other impurities in docetaxel drug substances and products are paramount for quality control. High-performance liquid chromatography (HPLC) is a commonly used technique for this purpose. nih.govglpbio.com However, the development of more advanced and sensitive analytical methods is an ongoing area of research.

Ultra-performance liquid chromatography (UPLC), often coupled with tandem mass spectrometry (UPLC-MS/MS), offers higher resolution, shorter analysis times, and greater sensitivity for the characterization of docetaxel and its impurities. scirp.orgresearchgate.netunesp.br These hyphenated techniques are powerful tools for impurity profiling, allowing for the separation and identification of compounds even at very low levels. ajpaonline.comsaspublishers.comtandfonline.com Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, and heat, are crucial for developing stability-indicating methods that can effectively separate the active pharmaceutical ingredient from its degradation products. scirp.orgunesp.br

Future research in this area could focus on the application of other advanced hyphenated techniques, such as liquid chromatography-nuclear magnetic resonance spectroscopy (LC-NMR), which can provide detailed structural information of impurities directly from the chromatographic separation. ajpaonline.com The development of novel stationary phases for chromatography that offer unique selectivity for taxane-related compounds could also improve the resolution and accuracy of impurity analysis.

Potential Academic Utility as a Chemical Probe or Reference Standard

Currently, 7-epi-10-oxo-docetaxel is primarily utilized as a reference standard for impurity testing in docetaxel formulations. glpbio.comfishersci.dk Its availability allows for the accurate identification and quantification of this specific impurity, ensuring that pharmaceutical products meet regulatory standards.

Furthermore, if it is found to interact with novel molecular targets, it could be used as a probe to study the function of those targets in cellular processes. Synthesizing labeled versions of 7-epi-10-oxo-docetaxel, for instance with fluorescent tags or biotin, could enable researchers to visualize its subcellular localization and identify its binding partners, similar to what has been done for docetaxel analogues. scirp.org This could provide valuable insights into cancer biology and potentially uncover new therapeutic strategies.

Q & A

Q. What statistical approaches address batch variability in 7-EPI-10-OXO-DOCETAXEL bioactivity datasets?

  • Methodological Answer : Apply ComBat normalization to harmonize multi-laboratory IC50 data. Use mixed-effects models with batch as a random effect. Validate with principal component analysis (PCA) to confirm batch-effect removal. Report 95% confidence intervals and exclude outliers via Grubbs’ test (α = 0.01) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Oxo Docetaxel
Reactant of Route 2
10-Oxo Docetaxel

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.